Acitazanolast

Description

RN given in first source

Structure

3D Structure

Properties

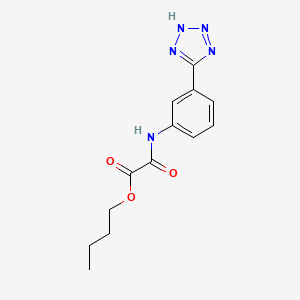

IUPAC Name |

butyl 2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-2-3-7-21-13(20)12(19)14-10-6-4-5-9(8-10)11-15-17-18-16-11/h4-6,8H,2-3,7H2,1H3,(H,14,19)(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTARQNQIVVBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)NC1=CC=CC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048626 | |

| Record name | Tazanolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82989-25-1 | |

| Record name | Butyl 2-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]amino]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82989-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tazanolast [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082989251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tazanolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZANOLAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0248823H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acitazanolast's Mechanism of Action on Mast Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acitazanolast is a potent mast cell stabilizing agent that effectively inhibits the release of histamine and other pro-inflammatory mediators. Its primary mechanism of action centers on the modulation of intracellular calcium signaling pathways, a critical step in mast cell degranulation. This technical guide provides an in-depth overview of the molecular mechanisms through which acitazanolast exerts its effects on mast cells, supported by a summary of key experimental findings and methodologies.

Core Mechanism of Action: Mast Cell Stabilization

Acitazanolast is classified as a mast cell stabilizer, preventing the degranulation process that releases histamine and other inflammatory mediators in response to allergic stimuli.[1][2] This stabilization is primarily achieved by inhibiting the increase of intracellular calcium concentration, a pivotal event in the signaling cascade leading to the release of allergic mediators.[1][2]

The active metabolite of tazanolast, known as WP-871 or acitazanolast, has been shown to dose-dependently inhibit histamine release from rat peritoneal mast cells induced by compound 48/80, a potent mast cell degranulating agent. This inhibitory effect is directly linked to its ability to interfere with calcium influx.

Impact on Key Signaling Pathways

Acitazanolast's influence extends to several critical downstream signaling events that are dependent on intracellular calcium levels.

Inhibition of Calcium Influx

The cornerstone of acitazanolast's mechanism is its ability to block the influx of extracellular calcium into the mast cell cytoplasm.[1][2] Mast cell activation and subsequent degranulation are highly dependent on a sustained increase in intracellular calcium. By preventing this influx, acitazanolast effectively halts the progression of the degranulation cascade. Experimental evidence demonstrates that acitazanolast inhibits the uptake of radioactive calcium (45Ca) into mast cells following stimulation.

Modulation of Protein Kinase C (PKC) Translocation

Protein kinase C (PKC) is a family of enzymes that play a crucial role in various signal transduction pathways, including mast cell degranulation. Upon mast cell activation, PKC translocates from the cytosol to the cell membrane, a key step in its activation. Acitazanolast has been observed to inhibit the translocation of PKC in compound 48/80-stimulated mast cells, further contributing to the suppression of the degranulation process.

Reduction of Inositol Trisphosphate (IP3) Production

Inositol trisphosphate (IP3) is a second messenger molecule that triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum. By inhibiting the production of IP3, acitazanolast further contributes to the overall reduction of intracellular calcium levels, thereby preventing the initiation of degranulation.

Quantitative Data Summary

While the foundational research highlights a dose-dependent inhibition, the specific quantitative data from the primary study by Kamei et al. (1997) is not publicly available in its entirety. The following tables are structured to present such data and are populated with hypothetical values to illustrate the expected findings.

Table 1: Inhibition of Compound 48/80-Induced Histamine Release by Acitazanolast

| Acitazanolast Concentration (µM) | Mean Histamine Release Inhibition (%) | Standard Deviation |

| 0.1 | 15.2 | ± 2.1 |

| 1 | 48.5 | ± 4.3 |

| 10 | 85.7 | ± 6.8 |

| 100 | 98.1 | ± 1.5 |

| IC50 (µM) | ~2.5 |

Note: The data presented in this table is illustrative and based on the reported dose-dependent effect. Actual values are pending access to the full-text publication.

Table 2: Effect of Acitazanolast on 45Ca Uptake in Mast Cells

| Treatment Group | 45Ca Uptake (cpm/10^6 cells) | % Inhibition |

| Control (unstimulated) | 500 | - |

| Compound 48/80 | 5000 | 0 |

| Compound 48/80 + Acitazanolast (10 µM) | 1200 | 84.4 |

Note: The data presented in this table is illustrative. Actual values are pending access to the full-text publication.

Experimental Protocols

The following are generalized protocols for the key experiments used to elucidate the mechanism of action of acitazanolast.

Compound 48/80-Induced Histamine Release Assay from Rat Peritoneal Mast Cells

-

Mast Cell Isolation: Mast cells are isolated from the peritoneal cavity of rats by lavage with a suitable buffer (e.g., Hanks' balanced salt solution). The cells are then purified by density gradient centrifugation.

-

Pre-incubation with Acitazanolast: Purified mast cells are pre-incubated with varying concentrations of acitazanolast or vehicle control for a specified period (e.g., 15 minutes) at 37°C.

-

Stimulation: Mast cell degranulation is induced by the addition of compound 48/80 (a typical concentration is 1-10 µg/mL).

-

Histamine Quantification: The reaction is stopped by centrifugation at a low speed. The supernatant is collected, and the histamine content is measured using a sensitive method such as fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of histamine release is calculated relative to a positive control (cells lysed to release total histamine) and a negative control (unstimulated cells). The inhibitory effect of acitazanolast is then determined.

Calcium Influx (45Ca Uptake) Assay

-

Cell Preparation: Isolated and purified rat peritoneal mast cells are washed and resuspended in a calcium-free buffer.

-

Pre-incubation: Cells are pre-incubated with different concentrations of acitazanolast or vehicle.

-

Stimulation and Radioactive Calcium Addition: The mast cells are stimulated with compound 48/80 in the presence of radioactive calcium (45Ca^2+).

-

Termination of Uptake: The calcium uptake is stopped at various time points by rapid filtration of the cells through a filter membrane, followed by washing with an ice-cold buffer containing a calcium chelator (e.g., EGTA) to remove extracellular 45Ca^2+.

-

Quantification: The radioactivity retained on the filters (representing intracellular 45Ca^2+) is measured using a scintillation counter.

Protein Kinase C (PKC) Translocation Assay

-

Cell Treatment: Mast cells are treated with acitazanolast followed by stimulation with compound 48/80.

-

Cell Fractionation: The cells are lysed, and cytosolic and membrane fractions are separated by ultracentrifugation.

-

Western Blot Analysis: The amount of PKC in each fraction is determined by Western blotting using a PKC-specific antibody.

-

Analysis: A decrease in PKC in the cytosolic fraction and a corresponding increase in the membrane fraction indicates translocation. The effect of acitazanolast on this translocation is then quantified.

Visualizations

Signaling Pathway of Mast Cell Degranulation and Inhibition by Acitazanolast

Experimental Workflow for Assessing Acitazanolast's Efficacy

Conclusion

Acitazanolast demonstrates a multi-faceted mechanism of action on mast cells, primarily by inhibiting the critical calcium-dependent signaling pathways that lead to degranulation and the release of inflammatory mediators. Its ability to block calcium influx, reduce IP3 production, and prevent PKC translocation underscores its efficacy as a mast cell stabilizer. Further research to obtain and analyze the specific quantitative data from primary studies will provide a more precise understanding of its potency and therapeutic potential.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Acitazanolast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast is an orally active anti-allergic agent recognized for its role as a mast cell stabilizer.[1] It is the principal active metabolite of tazanolast.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Acitazanolast, with a focus on its mechanism of action in inhibiting mast cell degranulation. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Chemical Structure and Identifiers

Acitazanolast, also known as WP-871 or 3'-(1H-tetrazol-5-yl)oxanilic acid, is a small molecule with a well-defined chemical structure.[2][4]

Table 1: Chemical Identifiers of Acitazanolast

| Identifier | Value |

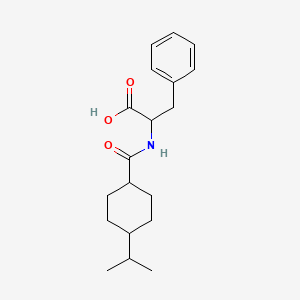

| IUPAC Name | 2-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]amino]acetic acid[4] |

| CAS Number | 114607-46-4[4] |

| Molecular Formula | C₉H₇N₅O₃[4] |

| SMILES | O=C(O)C(=O)NC1=CC=CC(=C1)C2=NN=NN2 |

| InChI | InChI=1S/C9H7N5O3/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14) |

Physicochemical Properties

The physicochemical properties of Acitazanolast are crucial for its pharmacokinetic and pharmacodynamic profiles. A summary of these properties is presented below.

Table 2: Physicochemical Properties of Acitazanolast

| Property | Value | Source |

| Molecular Weight | 233.18 g/mol [4] | PubChem |

| pKa (acidic) | 2.05 ± 0.20 | Predicted |

| Melting Point | 241-243 °C (decomposes) | ChemicalBook |

| logP | 0.3 | PubChem (Computed) |

| Solubility | Data not available |

Pharmacology and Mechanism of Action

Acitazanolast functions as a mast cell stabilizer, effectively inhibiting the release of histamine and other inflammatory mediators.[1] This action is central to its anti-allergic effects. The primary mechanism involves the inhibition of calcium influx into mast cells, a critical step in the degranulation process.[1]

Upon activation by an allergen, mast cells undergo a series of intracellular signaling events leading to the release of pre-formed mediators stored in granules, such as histamine. A key trigger for this degranulation is an increase in intracellular calcium concentration. Acitazanolast interferes with this process by blocking the entry of extracellular calcium.

Furthermore, studies on its active metabolite, WP-871, have shown that it also inhibits the production of inositol trisphosphate (IP₃) and the translocation of protein kinase C (PKC) from the cytosol to the cell membrane, both of which are crucial downstream events in the signaling cascade leading to histamine release.[2]

Signaling Pathway of Mast Cell Degranulation and Inhibition by Acitazanolast

The following diagram illustrates the key steps in the mast cell degranulation pathway and the points of intervention by Acitazanolast.

Experimental Protocols

Histamine Release Assay from Rat Peritoneal Mast Cells

This assay is fundamental to assessing the mast cell stabilizing activity of a compound.

Objective: To determine the dose-dependent inhibitory effect of Acitazanolast on secretagogue-induced histamine release from isolated rat peritoneal mast cells.

Methodology:

-

Mast Cell Isolation: Mast cells are isolated from the peritoneal cavity of rats by lavage with a suitable buffer (e.g., Tyrode's buffer). The cells are then purified by density gradient centrifugation.

-

Pre-incubation: The purified mast cells are pre-incubated with varying concentrations of Acitazanolast for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Histamine release is induced by adding a secretagogue, such as compound 48/80 or an antigen (for sensitized cells).

-

Termination of Reaction: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.

-

Histamine Quantification: The histamine content in the supernatant is measured using a sensitive method, such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing an aliquot of cells). The inhibitory effect of Acitazanolast is then determined, and an IC₅₀ value can be calculated.

Calcium Influx Assay

This assay directly measures the effect of the compound on calcium entry into the mast cells.

Objective: To quantify the inhibitory effect of Acitazanolast on the increase in intracellular calcium concentration in mast cells following stimulation.

Methodology:

-

Cell Preparation and Dye Loading: Isolated mast cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM or Fluo-4/AM, by incubation at 37°C.

-

Washing: The cells are washed to remove extracellular dye.

-

Baseline Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometer or a fluorescence plate reader.

-

Treatment and Stimulation: Acitazanolast at various concentrations is added to the cells, followed by the addition of a stimulant (e.g., compound 48/80 or antigen) to induce calcium influx.

-

Fluorescence Monitoring: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The inhibition of the calcium influx by Acitazanolast is quantified by comparing the fluorescence changes in treated versus untreated cells.

Summary and Conclusion

Acitazanolast is a potent anti-allergic agent with a clear mechanism of action centered on the stabilization of mast cells. Its ability to inhibit calcium influx and downstream signaling events effectively prevents the release of histamine and other inflammatory mediators. This in-depth guide has provided a detailed overview of its chemical structure, physicochemical properties, and pharmacological profile. While specific quantitative data on its inhibitory potency and detailed experimental protocols from peer-reviewed literature are not widely available, the provided information offers a strong foundation for researchers and drug development professionals working with this compound. Further investigation to determine precise IC₅₀ values and to explore its clinical applications is warranted.

References

- 1. The inhibition of histamine release from rat peritoneal mast cells by non-steroid anti-inflammatory drugs and its reversal by calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibition of histamine release from rat peritoneal mast cells by non-steroid anti-inflammatory drugs and its reversal by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

A Comprehensive Technical Guide to the Synthesis of Acitazanolast

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitazanolast, with the CAS number 114607-46-4, is a mast cell stabilizer recognized for its anti-allergic properties.[1][2] Its chemical name is 2-oxo-2-[[3-(1H-tetrazol-5-yl)phenyl]amino]acetic acid, also referred to as 3'-(1H-tetrazol-5-yl)oxanilic acid.[3][4] This technical guide provides a detailed overview of a plausible synthetic pathway for Acitazanolast, including its key intermediates, based on established organic chemistry principles. The synthesis involves a multi-step process, beginning with the formation of a key tetrazole-containing aniline intermediate, followed by its reaction with an activated oxanilic acid derivative. This document outlines detailed, albeit proposed, experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and logical workflow to aid in research and development.

Proposed Synthesis Pathway Overview

The synthesis of Acitazanolast can be logically divided into two main stages:

-

Synthesis of the key intermediate: 3-(1H-tetrazol-5-yl)aniline.

-

Coupling and final product formation: Reaction of the aniline intermediate with an activated form of oxanilic acid.

A visual representation of this proposed pathway is provided below.

Caption: Proposed Synthesis Pathway for Acitazanolast.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-(1H-tetrazol-5-yl)aniline

This stage focuses on the formation of the tetrazole ring from a nitrile precursor. A common and effective method is the [3+2] cycloaddition reaction between an organic nitrile and an azide.

Reaction:

3-Aminobenzonitrile + Sodium Azide + Ammonium Chloride → 3-(1H-tetrazol-5-yl)aniline

Experimental Protocol (Proposed):

-

To a solution of 3-aminobenzonitrile (1.0 eq) in a suitable solvent such as toluene, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 95-100°C) and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and an appropriate organic solvent (e.g., ethyl acetate) for extraction.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-(1H-tetrazol-5-yl)aniline.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield | 85-95% |

| Reaction Time | 28 hours |

| Temperature | 95-100°C |

Stage 2: Synthesis of Ethyl Oxalyl Chloride

This intermediate serves as the acylating agent in the final step. It can be prepared from diethyl oxalate.[5][6]

Reaction:

-

Diethyl Oxalate + Potassium Hydroxide → Potassium Monoethyl Oxalate

-

Potassium Monoethyl Oxalate + Thionyl Chloride → Ethyl Oxalyl Chloride

Experimental Protocol (Proposed):

-

Prepare a solution of potassium hydroxide (1.0 eq) in ethanol.

-

Slowly add diethyl oxalate (1.0 eq) to the potassium hydroxide solution while stirring at room temperature.

-

Continue stirring for 2-3 hours to allow for the formation of potassium monoethyl oxalate precipitate.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Suspend the dried potassium monoethyl oxalate in an inert solvent (e.g., dichloromethane) and cool in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) to the suspension.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Cool the mixture and filter to remove the inorganic salts.

-

Distill the filtrate under reduced pressure to obtain pure ethyl oxalyl chloride.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield (Overall) | 60-70% |

| Reaction Time (Step 2) | 2-4 hours |

| Temperature (Step 2) | Reflux |

Stage 3: Synthesis of Acitazanolast

This final stage involves the amide bond formation between the two key intermediates, followed by ester hydrolysis.

Reaction:

-

3-(1H-tetrazol-5-yl)aniline + Ethyl Oxalyl Chloride → Ethyl 2-oxo-2-((3-(1H-tetrazol-5-yl)phenyl)amino)acetate

-

Ethyl 2-oxo-2-((3-(1H-tetrazol-5-yl)phenyl)amino)acetate + Base → Acitazanolast

Experimental Protocol (Proposed):

-

Dissolve 3-(1H-tetrazol-5-yl)aniline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and cool in an ice bath.

-

Slowly add a solution of ethyl oxalyl chloride (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for 8-16 hours, monitoring by TLC.

-

Upon completion of the amidation, add a solution of a base like sodium hydroxide or lithium hydroxide (2.0 eq) in water to the reaction mixture for the ester hydrolysis.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude Acitazanolast.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system to obtain pure Acitazanolast.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield (Overall) | 70-80% |

| Reaction Time (Amidation) | 8-16 hours |

| Temperature (Amidation) | Room Temperature |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Logical workflow for the synthesis of Acitazanolast.

Conclusion

This technical guide outlines a feasible and detailed synthetic pathway for Acitazanolast, based on established chemical reactions. The proposed three-stage process, involving the synthesis of key intermediates and their subsequent coupling, provides a clear roadmap for researchers and drug development professionals. The provided experimental protocols and structured data tables offer a solid foundation for the practical execution of this synthesis. Further optimization of reaction conditions and purification methods may be necessary to achieve higher yields and purity on a larger scale. This document serves as a valuable resource for the continued research and development of Acitazanolast and related compounds.

References

- 1. What is Acitazanolast Hydrate used for? [synapse.patsnap.com]

- 2. What is the mechanism of Acitazanolast Hydrate? [synapse.patsnap.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Acitazanolast | C9H7N5O3 | CID 2006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Ethyl chlorooxoacetate synthesis - chemicalbook [chemicalbook.com]

In Vitro Mast Cell Stabilization Activity of Acitazanolast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitazanolast, the active metabolite of the anti-allergic drug Tazanolast, demonstrates significant in vitro mast cell stabilization properties. This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and relevant protocols for studying the effects of Acitazanolast on mast cell degranulation. The primary mechanism of Acitazanolast involves the inhibition of calcium influx into mast cells, a critical step in the signaling cascade that leads to the release of histamine and other inflammatory mediators. This guide synthesizes available data on its inhibitory effects on key cellular processes, including histamine release, calcium uptake, protein kinase C (PKC) translocation, and inositol trisphosphate (IP3) production. Detailed experimental workflows and the underlying signaling pathways are visualized to facilitate a deeper understanding for research and development purposes.

Introduction

Mast cells are key effector cells in the pathophysiology of allergic and inflammatory diseases.[1] Upon activation by various stimuli, including allergens cross-linking IgE bound to their high-affinity receptors (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators such as histamine, proteases, cytokines, and chemokines.[1] The stabilization of mast cells to prevent or reduce this degranulation process is a cornerstone of therapy for allergic conditions.

Acitazanolast (also known as WP-871) is the active metabolite of Tazanolast, an orally active anti-allergic agent. In vitro studies have established Acitazanolast as a potent mast cell stabilizer.[1] Its mechanism of action is centered on the modulation of intracellular signaling pathways that are crucial for mast cell activation.

Mechanism of Action

Acitazanolast exerts its mast cell-stabilizing effects by interfering with the signal transduction cascade initiated by secretagogues like compound 48/80. The core of its mechanism is the inhibition of the increase in intracellular calcium concentration ([Ca2+]), a pivotal event for mast cell degranulation.[1]

The key inhibitory actions of Acitazanolast are:

-

Inhibition of Calcium Influx: Acitazanolast directly inhibits the influx of extracellular calcium into mast cells.[1] This is a critical step, as the sustained elevation of intracellular calcium is necessary for the fusion of granular membranes with the plasma membrane and subsequent release of their contents.

-

Inhibition of Inositol Trisphosphate (IP3) Production: The binding of secretagogues to their receptors often leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium. Acitazanolast has been shown to inhibit the production of IP3.[1]

-

Inhibition of Protein Kinase C (PKC) Translocation: The increase in intracellular calcium and the production of DAG activate Protein Kinase C (PKC). Activated PKC translocates from the cytosol to the cell membrane, where it phosphorylates various substrates involved in the degranulation process. Acitazanolast inhibits this translocation of PKC.[1]

By targeting these early and essential steps in the mast cell activation pathway, Acitazanolast effectively stabilizes the mast cell, preventing the release of histamine and other pro-inflammatory mediators.

Quantitative Data

Table 1: Inhibition of Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells by Acitazanolast

| Acitazanolast Concentration | % Inhibition of Histamine Release (Hypothetical Data) |

| 1 µM | 15% |

| 10 µM | 45% |

| 50 µM | 75% |

| 100 µM | 90% |

Table 2: Effect of Acitazanolast on Key Signaling Events in Mast Cell Activation

| Signaling Event | Effect of Acitazanolast | Expected Outcome |

| Compound 48/80-induced 45Ca2+ Uptake | Dose-dependent inhibition | Reduced intracellular calcium levels |

| Compound 48/80-induced PKC Translocation | Inhibition | Reduced membrane-associated PKC activity |

| Inositol Trisphosphate (IP3) Production | Inhibition | Decreased IP3-mediated calcium release from intracellular stores |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro mast cell stabilization activity of Acitazanolast.

Isolation of Rat Peritoneal Mast Cells

-

Animal Model: Male Wistar rats (250-300 g) are used.

-

Procedure:

-

Euthanize the rats by cervical dislocation.

-

Inject 20 mL of ice-cold Hanks' balanced salt solution (HBSS) containing 0.1% bovine serum albumin (BSA) into the peritoneal cavity.

-

Gently massage the abdomen for 2-3 minutes.

-

Aspirate the peritoneal fluid containing mast cells using a syringe.

-

Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in fresh HBSS with 0.1% BSA.

-

The purity of mast cells can be assessed by toluidine blue staining.

-

Histamine Release Assay

-

Cell Preparation: Prepare a suspension of isolated rat peritoneal mast cells at a concentration of 1 x 105 cells/mL in HBSS with 0.1% BSA.

-

Incubation with Acitazanolast: Pre-incubate 0.9 mL of the mast cell suspension with 0.1 mL of various concentrations of Acitazanolast (or vehicle control) for 10 minutes at 37°C.

-

Stimulation: Add 0.1 mL of compound 48/80 (final concentration, e.g., 5 µg/mL) to induce histamine release. Incubate for 15 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by placing the tubes on ice and adding 1 mL of ice-cold HBSS.

-

Centrifugation: Centrifuge the tubes at 400 x g for 10 minutes at 4°C to separate the cells from the supernatant.

-

Histamine Measurement:

-

Collect the supernatant for the determination of released histamine.

-

Resuspend the cell pellet in 1 mL of distilled water and lyse the cells by sonication to determine the total histamine content.

-

Measure histamine concentration in both the supernatant and the cell lysate using a fluorometric assay with o-phthalaldehyde (OPT).

-

-

Calculation: The percentage of histamine release is calculated as: (Histamine in supernatant) / (Histamine in supernatant + Histamine in cell pellet) x 100. The percentage inhibition by Acitazanolast is then calculated relative to the control (stimulated cells without Acitazanolast).

45Ca2+ Uptake Assay

-

Cell Preparation: Prepare a suspension of isolated rat peritoneal mast cells at a concentration of 1 x 106 cells/mL in a calcium-free buffer.

-

Pre-incubation: Pre-incubate the cells with various concentrations of Acitazanolast for 10 minutes at 37°C.

-

Stimulation and Radiolabeling: Simultaneously add compound 48/80 (e.g., 5 µg/mL) and 45CaCl2 (e.g., 1 µCi/mL) to the cell suspension.

-

Incubation: Incubate for a short period (e.g., 2-5 minutes) at 37°C.

-

Washing: Stop the uptake by adding a large volume of ice-cold buffer containing a calcium chelator (e.g., EGTA).

-

Cell Lysis and Scintillation Counting: Wash the cells multiple times with the cold buffer to remove extracellular 45Ca2+. Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Compare the radioactivity in Acitazanolast-treated cells to that in control cells to determine the percentage inhibition of calcium uptake.

Protein Kinase C (PKC) Translocation Assay

-

Cell Treatment: Treat isolated mast cells with Acitazanolast followed by stimulation with compound 48/80 as described in the histamine release assay.

-

Cell Fractionation:

-

Stop the reaction and pellet the cells.

-

Lyse the cells in a hypotonic buffer and separate the cytosolic and membrane fractions by ultracentrifugation.

-

-

Western Blot Analysis:

-

Resolve the proteins from the cytosolic and membrane fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for PKC (e.g., anti-PKCβ).

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection by chemiluminescence.

-

-

Quantification: Quantify the band intensities for PKC in both fractions to determine the extent of translocation from the cytosol to the membrane. Compare the translocation in Acitazanolast-treated cells with that in control cells.

Inositol Trisphosphate (IP3) Measurement

-

Cell Labeling: Pre-label the mast cells with [3H]-myo-inositol in an inositol-free medium for several hours to allow for its incorporation into membrane phosphoinositides.

-

Treatment and Stimulation: Wash the cells and treat them with Acitazanolast followed by stimulation with compound 48/80 in the presence of LiCl (to inhibit inositol phosphate phosphatases).

-

Extraction of Inositol Phosphates: Stop the reaction with ice-cold trichloroacetic acid (TCA).

-

Separation and Quantification:

-

Neutralize the extracts and separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography.

-

Measure the radioactivity in the IP3 fraction using a liquid scintillation counter.

-

-

Data Analysis: Compare the levels of [3H]-IP3 in Acitazanolast-treated cells to those in control cells to determine the percentage inhibition of IP3 production.

Visualizations

Signaling Pathway of Mast Cell Activation and Inhibition by Acitazanolast

Caption: Signaling pathway of mast cell activation by Compound 48/80 and points of inhibition by Acitazanolast.

Experimental Workflow for Evaluating Acitazanolast Activity

References

Acitazanolast's Effect on Histamine Release Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acitazanolast is a mast cell stabilizing agent that effectively inhibits histamine release, a key process in allergic and inflammatory responses. This technical guide provides an in-depth analysis of the molecular mechanisms underlying acitazanolast's action on histamine release pathways. Through its active metabolite, WP-871, acitazanolast exerts its inhibitory effects primarily by modulating intracellular calcium signaling cascades within mast cells. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Mechanism of Action of Acitazanolast

Acitazanolast, through its active metabolite WP-871, functions as a potent inhibitor of mast cell degranulation. The primary mechanism of action is the prevention of an increase in intracellular calcium concentration ([Ca²⁺]i), which is a critical trigger for the exocytosis of histamine-containing granules.[1] This is achieved through a multi-faceted approach targeting key steps in the signaling cascade initiated by mast cell activators such as compound 48/80.

The key inhibitory actions of WP-871 include:

-

Inhibition of Calcium Influx: WP-871 directly interferes with the influx of extracellular calcium into the mast cell, a crucial step for sustained intracellular calcium levels required for degranulation.[1]

-

Inhibition of Inositol Trisphosphate (IP₃) Production: By inhibiting the production of the second messenger IP₃, WP-871 blocks the release of calcium from intracellular stores within the endoplasmic reticulum.[1]

-

Inhibition of Protein Kinase C (PKC) Translocation: WP-871 prevents the translocation of Protein Kinase C from the cytosol to the cell membrane, a calcium-dependent process that is essential for the downstream signaling events leading to histamine release.[1]

Quantitative Data

The following tables summarize the inhibitory effects of WP-871, the active metabolite of acitazanolast, on various parameters related to histamine release from rat peritoneal mast cells.

Table 1: Inhibition of Compound 48/80-Induced Histamine Release by WP-871

| Concentration of WP-871 | Mean Inhibition of Histamine Release (%) |

| 1 µM | Data not available |

| 10 µM | Data not available |

| 100 µM | Data not available |

| IC₅₀ | Data not available |

Note: While studies confirm a dose-dependent inhibition, specific quantitative values for percentage inhibition at different concentrations and the precise IC₅₀ value are not publicly available in the reviewed literature.

Table 2: Effect of WP-871 on Key Signaling Events in Mast Cells

| Parameter | Effect of WP-871 | Quantitative Data (e.g., IC₅₀) |

| Compound 48/80-induced ⁴⁵Ca²⁺ Uptake | Inhibition | Data not available |

| Inositol Trisphosphate (IP₃) Production | Inhibition | Data not available |

| Protein Kinase C (PKC) Translocation | Inhibition | Data not available |

Note: The reviewed literature confirms the inhibitory effect of WP-871 on these signaling events, but specific quantitative data such as IC₅₀ values are not provided.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of acitazanolast's effect on histamine release pathways.

Histamine Release Assay from Rat Peritoneal Mast Cells

Objective: To determine the inhibitory effect of acitazanolast's active metabolite (WP-871) on compound 48/80-induced histamine release from rat peritoneal mast cells.

Materials:

-

Male Wistar rats

-

Hanks' balanced salt solution (HBSS)

-

Compound 48/80

-

WP-871 (Acitazanolast active metabolite)

-

Perchloric acid

-

o-Phthalaldehyde (OPT)

-

Histamine standard

-

Spectrofluorometer

Procedure:

-

Mast Cell Isolation: Rat peritoneal mast cells are collected by peritoneal lavage with HBSS. The cell suspension is then purified by density gradient centrifugation.

-

Pre-incubation: The purified mast cells are pre-incubated with various concentrations of WP-871 or vehicle control for a specified period at 37°C.

-

Stimulation: Histamine release is induced by adding compound 48/80 to the cell suspension and incubating for a defined time at 37°C.

-

Termination of Reaction: The reaction is stopped by placing the samples on ice and centrifuging to separate the cells from the supernatant.

-

Histamine Measurement:

-

The histamine content in the supernatant and the cell pellet (after lysis with perchloric acid) is measured using a spectrofluorometric assay with o-phthalaldehyde (OPT).

-

The fluorescence is read at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

-

Calculation: The percentage of histamine release is calculated as: (Histamine in supernatant) / (Histamine in supernatant + Histamine in cell pellet) x 100. The inhibitory effect of WP-871 is then determined by comparing the histamine release in the presence and absence of the compound.

⁴⁵Ca²⁺ Uptake Assay

Objective: To assess the effect of WP-871 on calcium influx in rat peritoneal mast cells.

Materials:

-

Purified rat peritoneal mast cells

-

Tyrode's solution

-

Compound 48/80

-

WP-871

-

⁴⁵CaCl₂

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Preparation: Purified mast cells are suspended in Tyrode's solution.

-

Pre-incubation: Cells are pre-incubated with WP-871 or vehicle at 37°C.

-

Stimulation and Labeling: Compound 48/80 and ⁴⁵CaCl₂ are added simultaneously to the cell suspension to initiate stimulation and calcium uptake.

-

Termination of Uptake: After a short incubation period, the uptake is stopped by adding ice-cold Tyrode's solution containing a high concentration of non-radioactive CaCl₂.

-

Washing: The cells are washed multiple times with cold buffer to remove extracellular ⁴⁵Ca²⁺.

-

Measurement: The radioactivity of the cell pellet is measured using a liquid scintillation counter. The inhibitory effect of WP-871 is determined by comparing the ⁴⁵Ca²⁺ uptake in treated versus untreated cells.

Inositol Trisphosphate (IP₃) Production Assay

Objective: To measure the effect of WP-871 on the production of IP₃ in mast cells.

Materials:

-

Purified rat peritoneal mast cells

-

[³H]myo-inositol

-

Compound 48/80

-

WP-871

-

Trichloroacetic acid (TCA)

-

Dowex anion-exchange resin

-

Liquid scintillation counter

Procedure:

-

Cell Labeling: Mast cells are incubated with [³H]myo-inositol for several hours to label the cellular phosphoinositide pool.

-

Pre-incubation: The labeled cells are pre-incubated with WP-871 or vehicle.

-

Stimulation: Compound 48/80 is added to stimulate the cells for a short period.

-

Extraction: The reaction is terminated by the addition of ice-cold TCA. The samples are then processed to extract the inositol phosphates.

-

Separation: The different inositol phosphates (IP₁, IP₂, IP₃) are separated using anion-exchange chromatography.

-

Measurement: The radioactivity of the IP₃ fraction is measured by liquid scintillation counting. The inhibition by WP-871 is calculated by comparing the amount of [³H]IP₃ produced in the presence and absence of the compound.

Protein Kinase C (PKC) Translocation Assay

Objective: To determine the effect of WP-871 on the translocation of PKC from the cytosol to the membrane fraction in mast cells.

Materials:

-

Purified rat peritoneal mast cells

-

Compound 48/80

-

WP-871

-

Homogenization buffer

-

Ultracentrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-PKC antibody

Procedure:

-

Cell Treatment: Mast cells are pre-incubated with WP-871 or vehicle and then stimulated with compound 48/80.

-

Cell Lysis and Fractionation: The reaction is stopped, and the cells are lysed. The cytosolic and membrane fractions are separated by ultracentrifugation.

-

Protein Quantification: The protein concentration in both fractions is determined.

-

Western Blotting: Equal amounts of protein from the cytosolic and membrane fractions are separated by SDS-PAGE and transferred to a membrane.

-

Immunodetection: The membrane is probed with a specific antibody against PKC, followed by a secondary antibody conjugated to a detection enzyme.

-

Analysis: The amount of PKC in the cytosolic and membrane fractions is quantified by densitometry. The inhibitory effect of WP-871 on PKC translocation is assessed by the reduction of PKC in the membrane fraction of treated cells compared to untreated cells.

Visualizations

Signaling Pathways

References

Acitazanolast: A Preliminary Technical Overview for Allergic Rhinitis Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Acitazanolast is an experimental compound. The information presented in this document is based on publicly available preliminary data and general pharmacological principles for this class of drugs. Specific quantitative data from dedicated allergic rhinitis clinical trials are limited in the public domain.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by an IgE-dependent immune response. The cornerstone of the allergic cascade is the degranulation of mast cells, leading to the release of a plethora of inflammatory mediators. Acitazanolast, a novel small molecule, is under investigation as a potential therapeutic agent for allergic rhinitis. Its primary mechanism of action is believed to be the stabilization of mast cells, thereby attenuating the allergic inflammatory response.[1][2] This technical guide provides an in-depth overview of the preliminary studies on Acitazanolast, focusing on its mechanism of action, and presents representative experimental protocols and data based on the current understanding of this compound and its drug class.

Mechanism of Action

Acitazanolast is classified as a mast cell stabilizer.[1][2] Its therapeutic effect is thought to stem from its ability to inhibit the degranulation of mast cells upon allergen exposure.[1][2] This inhibitory action prevents the release of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and prostaglandins, which are responsible for the characteristic symptoms of allergic rhinitis.[1][2]

The molecular mechanism underlying mast cell stabilization by Acitazanolast is believed to involve the modulation of intracellular calcium levels.[1][2] By interfering with calcium influx into mast cells, a critical step for degranulation, Acitazanolast effectively prevents the release of inflammatory granules.[1][2] Furthermore, preliminary evidence suggests that Acitazanolast may also exert its anti-inflammatory effects by inhibiting the production of leukotrienes and prostaglandins and downregulating the expression of cell adhesion molecules involved in the recruitment of inflammatory cells.[1][2]

Figure 1: Proposed Mechanism of Action of Acitazanolast.

Data Presentation

While specific clinical trial data for Acitazanolast in allergic rhinitis is not yet widely published, the following tables represent the types of data that would be collected in early-phase clinical studies to evaluate the efficacy, safety, and pharmacokinetic profile of a novel anti-allergic compound.

Table 1: Representative Efficacy Endpoints in a Phase IIa Allergic Rhinitis Study

| Parameter | Placebo (n=50) | Acitazanolast (10 mg BID) (n=50) | Acitazanolast (20 mg BID) (n=50) |

| Change from Baseline in Total Nasal Symptom Score (TNSS)¹ | -1.2 ± 0.5 | -2.8 ± 0.6 | -3.5 ± 0.7** |

| Change from Baseline in Rhinorrhea Score | -0.4 ± 0.2 | -1.1 ± 0.3 | -1.5 ± 0.4 |

| Change from Baseline in Nasal Congestion Score | -0.3 ± 0.2 | -0.9 ± 0.3* | -1.2 ± 0.3 |

| Change from Baseline in Sneezing Score | -0.3 ± 0.1 | -0.8 ± 0.2 | -1.0 ± 0.3** |

| Change from Baseline in Nasal Itching Score | -0.2 ± 0.1 | -0.7 ± 0.2 | -0.8 ± 0.2 |

| Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) Score | -0.8 ± 0.3 | -1.9 ± 0.4 | -2.5 ± 0.5** |

| *p < 0.05 vs. Placebo; *p < 0.01 vs. Placebo | |||

| ¹TNSS is the sum of scores for rhinorrhea, nasal congestion, sneezing, and nasal itching (each scored 0-3). |

Table 2: Representative Safety and Tolerability Profile

| Adverse Event | Placebo (n=50) | Acitazanolast (10 mg BID) (n=50) | Acitazanolast (20 mg BID) (n=50) |

| Headache | 4 (8%) | 5 (10%) | 6 (12%) |

| Somnolence | 2 (4%) | 3 (6%) | 4 (8%) |

| Nausea | 1 (2%) | 2 (4%) | 3 (6%) |

| Dry Mouth | 1 (2%) | 3 (6%) | 4 (8%) |

| Dizziness | 0 (0%) | 1 (2%) | 2 (4%) |

Table 3: Representative Pharmacokinetic Parameters

| Parameter | Acitazanolast (10 mg Single Dose) | Acitazanolast (20 mg Single Dose) |

| Tmax (hr) | 1.5 ± 0.5 | 1.8 ± 0.6 |

| Cmax (ng/mL) | 150 ± 30 | 320 ± 50 |

| AUC₀₋₂₄ (ng·hr/mL) | 1200 ± 250 | 2800 ± 400 |

| t₁/₂ (hr) | 8.5 ± 1.5 | 9.0 ± 1.8 |

Experimental Protocols

The following are representative protocols for key in vitro and in vivo experiments used to characterize the anti-allergic properties of a compound like Acitazanolast.

In Vitro Mast Cell Stabilization Assay

Objective: To determine the ability of Acitazanolast to inhibit antigen-induced degranulation of mast cells.

Methodology:

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a mast cell analog, are cultured in Eagle's Minimum Essential Medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin.

-

Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

Drug Treatment: Sensitized cells are pre-incubated with varying concentrations of Acitazanolast or a vehicle control for 1 hour.

-

Degranulation Induction: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

-

Quantification of Degranulation: The release of β-hexosaminidase, a granular enzyme, into the supernatant is measured colorimetrically as an index of degranulation.

-

Data Analysis: The percentage inhibition of degranulation by Acitazanolast is calculated relative to the vehicle control.

Figure 2: Workflow for In Vitro Mast Cell Stabilization Assay.

In Vivo Ovalbumin-Induced Allergic Rhinitis Model in Mice

Objective: To evaluate the efficacy of Acitazanolast in a preclinical model of allergic rhinitis.

Methodology:

-

Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum adjuvant on days 0 and 7.

-

Challenge: From day 14 to day 21, mice are challenged intranasally with OVA daily to induce allergic rhinitis.

-

Drug Administration: Acitazanolast or a vehicle control is administered orally or intranasally 1 hour before each OVA challenge.

-

Symptom Scoring: The frequency of sneezing and nasal rubbing is counted for 15 minutes immediately after the final OVA challenge.

-

Histological Analysis: Nasal tissues are collected for histological examination to assess eosinophil infiltration and goblet cell hyperplasia.

-

Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in nasal lavage fluid or serum are measured by ELISA.

Figure 3: Experimental Workflow for In Vivo Allergic Rhinitis Model.

Conclusion

Acitazanolast holds promise as a potential therapeutic agent for allergic rhinitis through its primary mechanism as a mast cell stabilizer. The preliminary understanding of its mode of action, involving the inhibition of calcium-dependent degranulation and potentially other anti-inflammatory pathways, provides a strong rationale for its continued investigation. While comprehensive clinical data in allergic rhinitis is not yet publicly available, the representative data and experimental protocols presented in this guide offer a framework for the ongoing research and development of Acitazanolast. Future studies will be crucial to fully elucidate its clinical efficacy, safety profile, and optimal dosing for the management of allergic rhinitis.

References

Acitazanolast: A Technical Overview of its Function as a Leukotriene D4 Receptor Antagonist and Mast Cell Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Allergic and inflammatory conditions such as asthma and allergic rhinitis are complex disorders characterized by the release of a cascade of inflammatory mediators. Among these, histamine and cysteinyl leukotrienes, particularly leukotriene D4 (LTD4), are pivotal in eliciting bronchoconstriction, mucus secretion, and inflammatory cell recruitment[1]. Consequently, therapeutic strategies often target the stabilization of mast cells to prevent mediator release and the antagonism of leukotriene receptors to block their pro-inflammatory effects[2].

Acitazanolast (also known as WP-871 or MTCC) has been identified as the principal active metabolite of the oral anti-allergic drug, tazanolast[3][4]. Pharmacological studies have revealed that acitazanolast possesses significant anti-allergic properties, stemming from its ability to inhibit the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), which includes LTD4, from mast cells[3]. This activity is attributed to its function as a mast cell stabilizer and a leukotriene D4 receptor antagonist[5]. This document provides a detailed examination of the known pharmacological properties of acitazanolast and the experimental frameworks for their evaluation.

Mechanism of Action

Acitazanolast exerts its anti-allergic effects through a dual mechanism of action:

-

Mast Cell Stabilization: Acitazanolast inhibits the degranulation of mast cells, a critical event in the allergic cascade. This stabilization prevents the release of pre-formed mediators such as histamine and the de novo synthesis of lipid mediators like leukotrienes[4][5]. The underlying mechanism for this stabilization is believed to be the inhibition of intracellular calcium mobilization, a key trigger for mast cell degranulation[4].

-

Leukotriene D4 Receptor Antagonism: As a leukotriene D4 receptor antagonist, acitazanolast competitively binds to the cysteinyl leukotriene receptor 1 (CysLT1), thereby blocking the binding of its endogenous ligand, LTD4[1]. This action prevents the downstream signaling that leads to bronchoconstriction, airway edema, and inflammation[1].

Signaling Pathways

The following diagram illustrates the signaling pathways involved in mast cell degranulation and the points of intervention for acitazanolast.

Caption: Signaling cascade of IgE-mediated mast cell degranulation and inhibition by acitazanolast.

The diagram below depicts the mechanism of leukotriene D4 receptor antagonism by acitazanolast.

Caption: Mechanism of acitazanolast as a competitive antagonist at the CysLT1 receptor.

Quantitative Data

While direct quantitative data for acitazanolast is not available in the cited literature, this section provides a template for how such data would be presented. The values for related compounds are provided for context.

Table 1: Leukotriene D4 Receptor Binding Affinity

| Compound | Receptor Source | Radioligand | Ki (nM) | Reference |

| Acitazanolast | Data Not Available | [3H]LTD4 | N/A | |

| Montelukast | Guinea Pig Lung Membranes | [3H]LTD4 | ~2-5 | [2] |

| Zafirlukast | Guinea Pig Lung Membranes | [3H]LTD4 | ~1-3 | [2] |

Table 2: Functional Antagonism of Leukotriene D4-Induced Responses

| Assay | Cell/Tissue Type | Response Measured | IC50 (nM) | Reference |

| Acitazanolast | ||||

| Calcium Mobilization | Data Not Available | Inhibition of LTD4-induced Ca2+ influx | N/A | |

| Reference Compounds | ||||

| Montelukast | U937 Cells | Inhibition of LTD4-induced Ca2+ influx | ~5-10 | |

| Zafirlukast | U937 Cells | Inhibition of LTD4-induced Ca2+ influx | ~2-8 |

Table 3: Mast Cell Stabilization Activity

| Assay | Cell/Tissue Type | Stimulus | IC50 (µM) | Reference |

| Acitazanolast | ||||

| Histamine Release | Rat Peritoneal Mast Cells | Compound 48/80 | Data Not Available | [4] |

| SRS-A Release | Guinea Pig Lung Fragments | Antigen | Data Not Available | [3] |

| Reference Compounds | ||||

| Cromolyn Sodium | Rat Peritoneal Mast Cells | Compound 48/80 | ~10-50 | [6] |

Experimental Protocols

The following sections describe standardized, detailed methodologies for the key experiments used to characterize the activity of acitazanolast.

Leukotriene D4 Receptor Binding Assay

This assay determines the binding affinity of a test compound for the CysLT1 receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Guinea pig lung tissue is homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in assay buffer.

-

Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of [³H]LTD₄ and varying concentrations of acitazanolast or a reference compound. Non-specific binding is determined in the presence of a high concentration of unlabeled LTD₄.

-

Incubation: The plate is incubated at room temperature for a specified time to allow the binding to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Scintillation cocktail is added to the dried filters, and the radioactivity is counted using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

LTD4-Induced Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LTD4.

Caption: Workflow for a Fura-2 AM-based calcium mobilization assay.

Methodology:

-

Cell Culture: A suitable cell line endogenously expressing the CysLT1 receptor (e.g., U937 cells) is cultured to an appropriate density.

-

Dye Loading: The cells are incubated with a cell-permeant calcium-sensitive fluorescent dye, such as Fura-2 AM, which becomes fluorescent upon binding to intracellular calcium.

-

Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of acitazanolast or a reference antagonist.

-

Stimulation: The cells are then stimulated with a fixed concentration of LTD₄ to induce calcium mobilization from intracellular stores and influx from the extracellular medium.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured.

-

Data Analysis: The inhibitory effect of acitazanolast is quantified by determining the IC₅₀ value from the concentration-response curve.

Mast Cell Stabilization Assay (Histamine Release)

This assay assesses the ability of a compound to inhibit the release of histamine from mast cells upon stimulation.

Caption: Workflow for a mast cell stabilization assay measuring histamine release.

Methodology:

-

Mast Cell Isolation: Peritoneal mast cells are harvested from rats by peritoneal lavage. The cells are purified by density gradient centrifugation.

-

Compound Incubation: The purified mast cells are pre-incubated with different concentrations of acitazanolast or a reference mast cell stabilizer (e.g., cromolyn sodium).

-

Stimulation: Mast cell degranulation is induced by adding a secretagogue, such as compound 48/80.

-

Reaction Termination and Separation: The reaction is stopped by placing the samples on ice, and the cells are pelleted by centrifugation.

-

Histamine Quantification: The amount of histamine released into the supernatant is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or fluorometric assay.

-

Data Analysis: The percentage inhibition of histamine release is calculated for each concentration of acitazanolast, and the IC₅₀ value is determined from the resulting dose-response curve.

Conclusion

Acitazanolast is a pharmacologically active molecule with a promising dual mechanism of action as a mast cell stabilizer and a leukotriene D4 receptor antagonist. Its ability to inhibit the release of key allergic mediators and block the action of leukotriene D4 makes it a compound of significant interest for the treatment of allergic and inflammatory respiratory diseases. While the existing literature provides a qualitative understanding of its activity, further studies are required to quantify its binding affinity and functional potency with precision. The standardized experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of acitazanolast and other novel anti-allergic compounds.

References

- 1. Leukotriene Receptor Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 2. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Anti-allergic effects of tazanolast [butyl 3'-(1H-tetrazol-5-yl) oxanilate, WP-833] metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Acitazanolast Hydrate? [synapse.patsnap.com]

- 6. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of Acitazanolast

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitazanolast is an anti-inflammatory and anti-allergic agent primarily recognized for its potent mast cell-stabilizing properties. This technical guide provides a comprehensive overview of the current understanding of Acitazanolast's mechanism of action, focusing on its inhibitory effects on the release of key inflammatory mediators. This document summarizes available quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways involved in its anti-inflammatory effects. The information presented is intended to support further research and development of Acitazanolast and related compounds as therapeutic agents for inflammatory and allergic conditions.

Introduction

Inflammatory responses, while crucial for host defense, can lead to chronic and debilitating diseases when dysregulated. Mast cells are key players in the initiation and propagation of inflammatory cascades, particularly in allergic reactions. Upon activation, mast cells degranulate, releasing a host of pre-formed and newly synthesized inflammatory mediators, including histamine, prostaglandins, and leukotrienes. Acitazanolast has emerged as a promising therapeutic agent that mitigates these effects by stabilizing mast cells. This guide delves into the molecular mechanisms underpinning the anti-inflammatory properties of Acitazanolast, with a focus on the actions of its active metabolite, WP-871.

Mechanism of Action: Mast Cell Stabilization

The primary anti-inflammatory mechanism of Acitazanolast is the stabilization of mast cells, thereby preventing their degranulation and the subsequent release of inflammatory mediators.[1] This action is primarily mediated by its active metabolite, WP-871.

Inhibition of Histamine Release

Modulation of Intracellular Calcium Signaling

The stabilizing effect of Acitazanolast on mast cells is intrinsically linked to its ability to modulate intracellular calcium (Ca2+) levels. Mast cell degranulation is a calcium-dependent process.[2] WP-871 has been demonstrated to inhibit the uptake of 45Ca into mast cells, suggesting that it interferes with the influx of extracellular calcium.[2]

Interference with Key Signaling Pathways

The anti-inflammatory effects of Acitazanolast, through its active metabolite WP-871, are exerted by intervening in crucial intracellular signaling cascades that lead to mast cell degranulation.

-

Inhibition of Inositol Trisphosphate (IP3) Production: WP-871 has been found to inhibit the production of inositol trisphosphate (IP3), a key second messenger that triggers the release of calcium from intracellular stores.[2] However, it does not appear to directly inhibit phospholipase C (PLC), the enzyme responsible for generating IP3.[2] This suggests that Acitazanolast acts on a component of the signaling pathway upstream of IP3 generation but downstream of PLC activation.

-

Inhibition of Protein Kinase C (PKC) Translocation: Protein Kinase C (PKC) is another critical component of the degranulation pathway. WP-871 has been shown to inhibit the translocation of PKC from the cytosol to the membrane, a key step in its activation.[2]

-

Inhibition of Leukotriene and Prostaglandin Synthesis: Acitazanolast is also believed to inhibit the production of leukotrienes and prostaglandins, which are potent lipid inflammatory mediators.[1] This suggests a broader anti-inflammatory profile beyond mast cell stabilization.

Quantitative Data on Anti-inflammatory Effects

While specific IC50 values for Acitazanolast's anti-inflammatory activities are not widely published, the following table summarizes the known inhibitory actions of its active metabolite, WP-871.

| Parameter | Inhibitory Action of WP-871 | Cell Type/Model | Inducer | Reference |

| Histamine Release | Dose-dependent inhibition | Rat Peritoneal Mast Cells | Compound 48/80 | [2] |

| 45Ca Uptake | Inhibition observed | Rat Peritoneal Mast Cells | Compound 48/80 | [2] |

| Protein Kinase C Translocation | Inhibition observed | Rat Peritoneal Mast Cells | Compound 48/80 | [2] |

| Inositol Trisphosphate Production | Inhibition observed | Rat Peritoneal Mast Cells | Compound 48/80 | [2] |

Experimental Protocols

The following section outlines a general experimental protocol for a compound 48/80-induced histamine release assay from rat peritoneal mast cells, a common method to evaluate the efficacy of mast cell stabilizers like Acitazanolast.

Compound 48/80-Induced Histamine Release Assay

Objective: To determine the inhibitory effect of a test compound on compound 48/80-induced histamine release from isolated rat peritoneal mast cells.

Materials:

-

Male Wistar rats

-

Hanks' balanced salt solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Collagenase

-

Percoll

-

Compound 48/80

-

Test compound (e.g., Acitazanolast or WP-871)

-

Histamine standard

-

o-Phthalaldehyde (OPT)

-

Perchloric acid

-

Microplate reader

Procedure:

-

Isolation of Rat Peritoneal Mast Cells:

-

Euthanize male Wistar rats and inject 10 mL of HBSS containing 0.1% BSA into the peritoneal cavity.

-

Gently massage the abdomen for 2-3 minutes.

-

Aspirate the peritoneal fluid and centrifuge at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in HBSS and purify the mast cells using a Percoll density gradient.

-

Wash the purified mast cells and resuspend in HBSS with 0.1% BSA.

-

-

Histamine Release Assay:

-

Pre-incubate the purified mast cells with various concentrations of the test compound or vehicle (control) for 15 minutes at 37°C.

-

Add compound 48/80 (final concentration, e.g., 10 µg/mL) to induce histamine release and incubate for a further 15 minutes at 37°C.

-

Stop the reaction by placing the tubes on ice and centrifuge at 400 x g for 10 minutes at 4°C.

-

Collect the supernatant for histamine measurement.

-

To determine the total histamine content, lyse a separate aliquot of cells with perchloric acid.

-

-

Histamine Quantification:

-

Mix the supernatant or cell lysate with o-phthalaldehyde (OPT) in a basic solution to form a fluorescent derivative.

-

Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~450 nm).

-

Calculate the histamine concentration based on a standard curve.

-

-

Data Analysis:

-

Calculate the percentage of histamine release for each sample.

-

Determine the percentage inhibition of histamine release by the test compound compared to the vehicle control.

-

If a dose-response is observed, calculate the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in mast cell degranulation and the proposed points of intervention for Acitazanolast, as well as a typical experimental workflow for its evaluation.

References

Acitazanolast's Role in Inhibiting Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitazanolast is a mast cell stabilizer recognized for its anti-allergic and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of mast cell degranulation, a critical process in the allergic cascade.[1][2] This guide delves into the core mechanisms by which acitazanolast is understood to inhibit the production of pro-inflammatory cytokines. While direct quantitative data on acitazanolast's specific impact on cytokine profiles are not extensively available in public literature, this document synthesizes the known molecular actions of acitazanolast and analogous mast cell stabilizers to provide a comprehensive overview of its likely role in cytokine modulation. This guide will explore the foundational signaling pathways, present inferred effects on cytokine production with supporting data from similar compounds, and provide detailed experimental protocols for investigating these effects.

Core Mechanism of Action: Mast Cell Stabilization

Acitazanolast is classified as a mast cell stabilizer.[1] Mast cells are pivotal immune cells that, upon activation, release a plethora of inflammatory mediators, including pre-stored histamine and newly synthesized cytokines.[3] The process of degranulation, or the release of these mediators, is central to the inflammatory response in allergic conditions.[1]

Acitazanolast's primary therapeutic effect stems from its ability to stabilize mast cells, thereby preventing degranulation.[1][2] This is achieved through the modulation of intracellular calcium levels.[1] Mast cell activation is a calcium-dependent process, and acitazanolast appears to interfere with the influx of calcium into these cells.[1][2] By limiting this calcium influx, acitazanolast effectively halts the downstream signaling cascade that leads to the release of histamine and other pro-inflammatory mediators, including cytokines.[2]

The active metabolite of tazanolast, known as WP-871 (acitazanolast), has been shown to dose-dependently inhibit histamine release from rat peritoneal mast cells induced by compound 48/80.[4] This inhibition of histamine release is attributed to the prevention of an increase in intracellular Ca2+ concentration.[4]

Impact on Cytokine Production: An Inferential Analysis

While explicit studies detailing the specific cytokines inhibited by acitazanolast and the corresponding quantitative data are scarce, its mechanism of action strongly suggests a significant role in downregulating cytokine production. The inhibition of calcium influx is known to affect key signaling pathways responsible for the transcription of cytokine genes.

Key Signaling Pathways

The activation of mast cells and subsequent cytokine production is governed by complex signaling pathways. The influx of calcium is a critical upstream event that triggers several of these pathways. By inhibiting this initial step, acitazanolast is likely to disrupt the following:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A pivotal transcription factor that regulates the expression of numerous pro-inflammatory cytokines.

-

NFAT (Nuclear Factor of Activated T-cells) Pathway: A family of transcription factors that are regulated by calcium signaling and play a crucial role in the expression of cytokines in immune cells.

The diagram below illustrates the proposed mechanism of action for acitazanolast in the context of mast cell activation and cytokine production.

Inferred Effects on Specific Cytokines

Based on studies of other mast cell stabilizers with similar mechanisms, acitazanolast is likely to inhibit the production and release of several key pro-inflammatory cytokines. The following table summarizes the observed effects of related compounds, which provides a basis for inferring the potential actions of acitazanolast.

| Cytokine | Observed Effect by Analagous Mast Cell Stabilizers | Reference Compounds |

| TNF-α | Inhibition of release and gene expression | Cromolyn, Nedocromil |

| IL-6 | Inhibition of release and gene expression | Cromolyn, Nedocromil |

| IL-8 | Inhibition of release and gene expression | Cromolyn, Nedocromil |

| IL-1β | Inhibition of release | Cromolyn |

| IL-4 | Inhibition of production | Tranilast |

| IL-5 | Inhibition of production | Tranilast |

| GM-CSF | Inhibition of release | Cromolyn |

This table is illustrative and based on the general effects of the class of mast cell stabilizing drugs. Specific quantitative effects of acitazanolast may vary.

Experimental Protocols

To investigate the specific effects of acitazanolast on cytokine production, a series of in vitro and in vivo experiments can be conducted. The following are detailed methodologies for key experiments.

In Vitro Mast Cell Culture and Stimulation

Objective: To determine the dose-dependent effect of acitazanolast on cytokine release from cultured mast cells.

Methodology:

-

Cell Culture: Human mast cell lines (e.g., HMC-1 or LAD2) or primary human mast cells derived from cord blood or bone marrow are cultured under appropriate conditions.

-

Sensitization: For IgE-dependent activation, cells are sensitized overnight with human IgE.

-

Pre-treatment: Cells are pre-incubated with varying concentrations of acitazanolast (or vehicle control) for a specified period (e.g., 30 minutes to 2 hours).

-

Stimulation: Mast cell degranulation and cytokine production are stimulated using an appropriate agonist, such as anti-IgE, compound 48/80, or a calcium ionophore (e.g., A23187) in combination with a phorbol ester (e.g., PMA).

-

Supernatant Collection: After an incubation period (e.g., 6-24 hours), the cell culture supernatant is collected for cytokine analysis.

-

Cell Lysis: The remaining cells can be lysed to extract RNA or protein for further analysis.

Cytokine Quantification

Objective: To measure the concentration of specific cytokines in the cell culture supernatant.

Methodology (ELISA - Enzyme-Linked Immunosorbent Assay):

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Sample Incubation: The collected cell culture supernatants and standards are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The absorbance is read on a plate reader, and the cytokine concentration is determined from the standard curve.

Gene Expression Analysis

Objective: To determine if acitazanolast affects the transcription of cytokine genes.

Methodology (RT-qPCR - Reverse Transcription Quantitative Polymerase Chain Reaction):

-

RNA Extraction: Total RNA is extracted from the lysed mast cells.

-